molecular formula C12H11N3O2 B14323476 N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide CAS No. 101986-69-0

N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide

Cat. No.: B14323476
CAS No.: 101986-69-0
M. Wt: 229.23 g/mol
InChI Key: RWCQMSZFSIKBEM-UHFFFAOYSA-N
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Description

N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acetyl group attached to a benzene ring, which is further substituted with a pyrazine moiety and an amine N-oxide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide typically involves multi-step organic reactions. One common method includes the acetylation of 4-(pyrazin-2-yl)benzen-1-amine followed by oxidation to introduce the N-oxide group. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and hydrogen peroxide or m-chloroperbenzoic acid as the oxidizing agent. The reactions are usually carried out under controlled temperatures and pH to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyrazine moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

101986-69-0

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-acetyl-4-pyrazin-2-ylbenzeneamine oxide

InChI

InChI=1S/C12H11N3O2/c1-9(16)15(17)11-4-2-10(3-5-11)12-8-13-6-7-14-12/h2-8,15H,1H3

InChI Key

RWCQMSZFSIKBEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[NH+](C1=CC=C(C=C1)C2=NC=CN=C2)[O-]

Origin of Product

United States

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